3,4-Diethylaniline

Description

BenchChem offers high-quality 3,4-Diethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

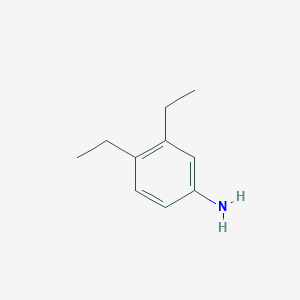

Structure

3D Structure

Properties

IUPAC Name |

3,4-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKHLQNEMUMGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624976 | |

| Record name | 3,4-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-14-8 | |

| Record name | 3,4-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Diethylaniline CAS 54675-14-8 chemical properties

[1][2][3]

Executive Summary

3,4-Diethylaniline is a sterically hindered primary aromatic amine used as a high-value intermediate in the synthesis of neuroprotective pharmaceuticals (quinoxalinediones) and electrochemical redox mediators. Unlike its methylated analog (3,4-xylidine), the ethyl substituents at the 3- and 4-positions provide increased lipophilicity and steric bulk, altering the electronic properties of the amino group. This modification is critical for tuning the solubility and metabolic stability of downstream drug candidates.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8]

| Property | Data | Source/Notes |

| CAS Number | 54675-14-8 | Verified Registry |

| IUPAC Name | 3,4-Diethylbenzenamine | |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 g/mol | |

| Appearance | Pale yellow oil | Oxidizes to brown upon air exposure |

| Boiling Point | 146 °C @ 13 Torr | Distillation required for purification [1] |

| Density | ~0.948 g/cm³ (Predicted) | Denser than aliphatic amines |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic character dominates |

| ¹H NMR (CDCl₃) | δ 1.18 (t, 6H), 2.57 (q, 4H), 3.46 (br, 2H) | Diagnostic ethyl triplets/quartets [2] |

Synthetic Routes & Process Chemistry

The industrial and laboratory-scale preparation of 3,4-diethylaniline relies on the regioselective nitration of 1,2-diethylbenzene followed by catalytic hydrogenation. This route minimizes isomer formation compared to direct alkylation of aniline.

Synthesis Workflow Diagram

The following flow chart illustrates the critical path from the precursor to the isolated amine.

Figure 1: Two-step synthesis of 3,4-Diethylaniline emphasizing the critical fractionation step to remove isomers.

Detailed Experimental Protocol

Objective: Synthesis of 3,4-Diethylaniline from 1,2-Diethylbenzene. Scale: Laboratory (approx. 0.1 mol).[1] Safety Note: Fuming nitric acid is a potent oxidizer. Hydrogenation requires pressure vessel safety protocols.

Step 1: Regioselective Nitration

-

Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, thermometer, and addition funnel.

-

Reagent Prep: Prepare a mixture of fuming nitric acid (SG 1.59, 175 mL) and glacial acetic acid (87.5 mL). Cool to 10°C.[1]

-

Addition: Add 1,2-diethylbenzene (50 g) dropwise.

-

Critical Control Point: Maintain internal temperature between 10–20°C .[1] Exceeding 20°C increases poly-nitration and meta-substitution byproducts.

-

-

Workup: Stir for 45 mins post-addition. Pour into ice water (1 L). Extract with ether.[1]

-

Purification: Wash organic layer with 10% NaOH until alkaline, then water. Dry over Na₂SO₄.[1]

-

Isolation: Fractionally distill at 10 mmHg. Collect the fraction boiling at 139–141°C (1,2-diethyl-4-nitrobenzene).

Step 2: Catalytic Hydrogenation[1]

-

Loading: Dissolve the isolated nitro compound (17.9 g, 0.1 mol) in absolute ethanol (150 mL) in a Parr hydrogenation bottle.

-

Catalyst: Add Platinum Oxide (PtO₂, Adams' catalyst) (0.2 g).

-

Reaction: Pressurize to 60 psi (4.1 bar) with H₂. Shake at 24°C .

-

Endpoint: Reaction is typically 97% complete in 20 minutes.[1]

-

-

Isolation: Filter catalyst (Caution: Pyrophoric when dry). Evaporate solvent. Distill residue at 13 Torr (BP ~146°C) to yield pure 3,4-diethylaniline [2][3].[2]

Applications in R&D

Medicinal Chemistry: Neuroprotection

3,4-Diethylaniline is a requisite building block for Quinoxalinediones , a class of antagonists for the AMPA/Kainate and Glycine sites on the NMDA receptor.

-

Mechanism: The aniline reacts with oxalyl chloride or similar electrophiles to close the pyrazine ring.

-

SAR Insight: The 3,4-diethyl substitution pattern provides steric bulk that hinders metabolic degradation of the aromatic ring while maintaining sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration [2].

Biosensors & Redox Mediators

Used in the synthesis of Osmium-complex redox mediators for glucose sensing.

-

Role: The amine coordinates with Osmium/Ruthenium centers, tuning the redox potential (

) of the mediator to match the enzyme (e.g., Glucose Oxidase) active site, minimizing oxygen interference [3].

Polymer Science

Acts as a chain extender or curing agent for polyurethanes and epoxies. The ethyl groups retard the reaction rate compared to unhindered anilines, allowing for longer "pot life" in molding applications.

Handling, Safety & Toxicology (E-E-A-T)

Hazard Classification: Class 6.1 (Toxic). Signal Word: DANGER.

| Hazard Type | Risk Description | Mitigation |

| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. | Use in a fume hood. Wear nitrile gloves and Tyvek sleeves. |

| Blood Effects | Induces Methemoglobinemia (oxidation of hemoglobin). | Monitor for cyanosis (blue lips/nails). Have Methylene Blue antidote available. |

| Storage | Air and light sensitive. | Store under Argon/Nitrogen in amber glass. |

Self-Validating Safety Check: Before heating any reaction involving this amine, verify the absence of strong oxidizers (peroxides, permanganates) to prevent explosive decomposition.

References

-

ChemicalBook. (2023).[2] 3,4-Diethylaniline Properties and Supplier Data. Retrieved from

-

Cai, S. X., et al. (1995). Alkyl, azido, alkoxy, and fluoro-substituted and fused quinoxalinediones and the use thereof as glycine receptor antagonists. Patent WO1995012417A1. Retrieved from

-

Heller, A., et al. (1996). Osmium-containing redox mediator. Patent WO1996025514A1. Retrieved from

-

PubChem. (2025). 3,4-Diethylaniline Compound Summary. National Library of Medicine. Retrieved from

Technical Guide: Solubility Profiling of 3,4-Diethylaniline

This guide serves as a technical reference for the physicochemical characterization of 3,4-Diethylaniline , specifically focusing on its solubility profile in aqueous versus organic media.[1]

Note on Chemical Identity: This guide specifically addresses 3,4-Diethylaniline (CAS: 54675-14-8 ), a primary amine with ethyl substituents on the phenyl ring.[1] It must not be confused with its isomer N,N-Diethylaniline (CAS: 91-66-7), which has significantly different hydrogen-bonding capabilities and solubility limits.[1]

Executive Summary

3,4-Diethylaniline is a lipophilic primary aromatic amine used as an intermediate in organic synthesis and agrochemical development.[1] Its solubility behavior is governed by the competition between the hydrophobic 3,4-diethylphenyl moiety and the hydrophilic, ionizable amino group (-NH₂).[1]

-

Aqueous Solubility: Negligible at neutral pH (< 0.5 mg/mL predicted); highly pH-dependent due to protonation.[1]

-

Organic Solubility: High in polar aprotic solvents (DMSO) and alcohols (Ethanol, Methanol).[1]

-

Critical Parameter: The calculated LogP (~2.[1][2]8) suggests high membrane permeability but challenges in aqueous formulation without pH adjustment or co-solvents.[1]

Physicochemical Profile & Solubility Landscape

Understanding the molecular drivers is essential before attempting dissolution.[1]

Molecular Descriptors

| Property | Value (Approx/Calc) | Significance |

| CAS Number | 54675-14-8 | Unique Identifier |

| Molecular Weight | 149.23 g/mol | Small molecule, favorable for diffusion |

| Physical State | Liquid (Oil) | Lipophilic nature; forms emulsions in water |

| LogP (Octanol/Water) | ~2.8 (Calc) | Moderately lipophilic; prefers organic phase |

| pKa (Conjugate Acid) | ~5.2 – 5.4 (Est.)[1] | Weak base; ionized at pH < 3.0 |

| H-Bond Donors | 2 (-NH₂) | Limited water interaction compared to hydrophobic bulk |

Solvent Compatibility Matrix

The following table summarizes the expected solubility behavior based on Structure-Property Relationships (SPR) of dialkyl-anilines.

| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |

| Aqueous (Neutral) | Water (pH 7.[1]4) | Poor (<0.1 mg/mL) | Hydrophobic effect dominates; water lattice energy resists cavity formation.[1] |

| Aqueous (Acidic) | 0.1 M HCl | High (>10 mg/mL) | Protonation of amine forms the anilinium salt ( |

| Polar Aprotic | DMSO | Excellent (>100 mM) | Dipole-dipole interactions and lack of H-bond network disruption.[1] Ideal stock solvent.[1] |

| Alcohol | Ethanol / Methanol | Good | Amphiphilic nature of alcohols bridges the hydrophobic ring and polar amine. |

| Non-Polar | Chloroform / DCM | Excellent | "Like dissolves like"; Van der Waals forces dominate.[1] |

Mechanistic Visualization: Solvation Dynamics

The solubility of 3,4-Diethylaniline is not static; it is a dynamic equilibrium influenced heavily by pH.[1] The diagram below illustrates the transition from an insoluble oil to a soluble salt.

Caption: Transformation of 3,4-Diethylaniline from hydrophobic free base to hydrophilic cation under acidic conditions.

Experimental Protocols

For drug development, relying on calculated values is insufficient.[1] Use these self-validating protocols to determine exact solubility.

Protocol A: Thermodynamic Solubility (The "Shake-Flask" Gold Standard)

Use this for final formulation data or regulatory filing.[1]

Materials:

-

3,4-Diethylaniline (Test Article)[1]

-

Phosphate Buffered Saline (PBS) pH 7.4[1]

-

0.1 M HCl (for acidic solubility profiling)[1]

-

Syringe filters (0.45 µm PTFE - hydrophobic compatible)[1]

-

HPLC-UV or LC-MS[1]

Workflow:

-

Saturation: Add excess 3,4-Diethylaniline (liquid) to 2 mL of buffer in a glass vial until distinct oil droplets persist or a phase layer forms.

-

Equilibration: Agitate at 25°C for 24–48 hours. Critical: Do not vortex violently to avoid forming a stable emulsion that mimics solubility.[1] Use a rotary shaker.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. The undissolved oil will likely float (density < 1.[1]0) or stick to walls.[1]

-

Filtration: Carefully aspirate the aqueous phase (avoiding the oil layer) and filter through a pre-saturated PTFE filter.[1]

-

Self-Validation Step: Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.

-

-

Quantification: Dilute filtrate with Acetonitrile (1:1) to ensure homogeneity and analyze via HPLC against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High Throughput)

Use this for early-stage screening.[1]

Workflow:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Shake for 2 hours at room temperature.

-

Measure turbidity via UV absorbance at 620 nm (nephelometry).[1]

-

Result: If Abs > Control, the compound has precipitated.[1] The solubility limit is < 100 µM.[1][2]

Workflow Diagram: Solubility Determination

Caption: Decision tree for selecting the appropriate solubility assay based on development stage.

Implications for Drug Development

Formulation Strategy

Due to the low aqueous solubility of the free base, simple aqueous injection is not viable.

-

Salt Formation: Reacting 3,4-diethylaniline with HCl, Methanesulfonic acid, or Tartaric acid will generate a crystalline salt with significantly improved water solubility.[1]

-

Co-solvents: For in vitro assays, keep DMSO concentration < 0.5% to avoid cytotoxicity, but note that 3,4-diethylaniline may crash out upon dilution from DMSO to water.[1]

-

Mitigation: Use serial dilution in buffer rather than a single large step, or use a "solvent shift" method where the buffer contains 5-10% ethanol if the assay tolerates it.[1]

-

Handling & Storage

-

Oxidation Risk: Anilines are prone to oxidation (browning) upon air exposure.[1] Store the neat liquid under Nitrogen or Argon at 4°C.

-

Sorption: The lipophilic nature means the compound will bind to standard polypropylene (PP) plasticware.[1] Use glass vials or low-binding plates for all solubility and concentration determinations to avoid false negatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22338950, 3,4-Diethylaniline. Retrieved from [Link][1]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for pKa and LogP methodology in anilines).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of pH-solubility profiles for weak bases).

Sources

Navigating the Data Gap: A Technical Guide to the Safety and Toxicity Profile of 3,4-Diethylaniline and Its Structural Analogs

This document is intended for researchers, scientists, and drug development professionals and is structured to provide a deep understanding of the potential hazards associated with these compounds, emphasizing the causality behind safety protocols.

Structural Analogs: A Comparative Overview

The toxicological properties of aromatic amines are heavily influenced by the nature and position of substituents on the benzene ring and the amino group. 3,4-Diethylaniline features two ethyl groups at the 3 and 4 positions of the aniline ring. Our chosen analogs, 3,4-Dimethylaniline and N,N-Diethylaniline, represent variations in alkyl substitution on the ring and the nitrogen atom, respectively. This allows for a more nuanced prediction of the target compound's behavior.

Caption: Structural comparison of the target compound and its analogs.

In-Depth Profile: 3,4-Dimethylaniline (CAS No. 95-64-7)

Also known as 3,4-Xylidine, this compound serves as a close structural analog to 3,4-Diethylaniline, with methyl groups in place of ethyl groups on the aromatic ring.

Hazard Identification and Classification

3,4-Dimethylaniline is classified as a hazardous substance. It is toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[1] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][2]

-

H411: Toxic to aquatic life with long lasting effects.[2]

Toxicological Profile

The primary toxicological concern with 3,4-Dimethylaniline, as with many aromatic amines, is its effect on the blood. It can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.

Acute Effects:

-

Inhalation: Toxic if inhaled, may cause respiratory irritation.[1][2]

-

Skin Contact: Toxic if absorbed through the skin. May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.

Symptoms of acute exposure can include headache, drowsiness, cyanosis (a bluish discoloration of the skin due to lack of oxygen), mental confusion, and in severe cases, convulsions.[3]

Chronic Effects: Prolonged or repeated exposure can lead to significant damage to the blood and blood-forming organs.[1] There is also evidence to suggest potential damage to the lungs, liver, and kidneys.[3] It is a suspected carcinogen.

Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow or light red powder or lump.[2] |

| Melting Point | 49-51 °C.[2][3][4] |

| Boiling Point | 226-228 °C.[3][4] |

| Flash Point | 98 °C.[3][4] |

| Water Solubility | <1 g/L at 24 °C.[3][4] |

| Molecular Formula | C₈H₁₁N.[3][4] |

| Molecular Weight | 121.18 g/mol .[3][4] |

Safe Handling and Experimental Protocol

Given its toxicity, a stringent protocol for handling 3,4-Dimethylaniline is imperative.

Step-by-Step Handling Protocol:

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or butyl rubber gloves.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

-

Dispensing:

-

Use a spatula for transferring the solid material.

-

Avoid creating dust.

-

Ensure all containers are clearly labeled.

-

-

Waste Disposal:

-

Dispose of waste in a designated, labeled hazardous waste container.

-

Do not dispose of down the drain.

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[1]

-

Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

-

In-Depth Profile: N,N-Diethylaniline (CAS No. 91-66-7)

This analog shares the diethyl substitution pattern with the target compound, but the ethyl groups are on the nitrogen atom of the amino group rather than the aromatic ring.

Hazard Identification and Classification

N,N-Diethylaniline is a combustible liquid that is also classified as toxic.[5][6] It is toxic if swallowed, inhaled, or in contact with skin.[6][7] It can cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[6]

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[8]

-

H315: Causes skin irritation.[8]

-

H373: May cause damage to organs through prolonged or repeated exposure.[6][8]

-

H411: Toxic to aquatic life with long lasting effects.[6]

Toxicological Profile

Similar to other anilines, N,N-Diethylaniline's primary toxicity is related to the formation of methemoglobin.

Acute Effects:

-

Inhalation: Toxic if inhaled, with potential effects on the central nervous system (CNS) and circulatory system, leading to headache, dizziness, and cyanosis.[6]

-

Skin Contact: Toxic upon skin absorption. It is irritating to the skin, eyes, and mucous membranes.[5][6]

-

Eye Contact: Can cause serious eye irritation.

-

Ingestion: Toxic if swallowed.[6]

The onset of symptoms, particularly cyanosis, may be delayed for 2 to 4 hours after exposure.[6]

Chronic Effects: Long-term exposure may lead to cumulative effects, with potential damage to the CNS, blood, and liver.[6]

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to yellow liquid with a fish-like odor.[5] |

| Melting Point | -39 °C |

| Boiling Point | 217 °C |

| Flash Point | 85 °C |

| Water Solubility | 1.4 g/L at 12 °C.[5] |

| Molecular Formula | C₁₀H₁₅N.[7] |

| Molecular Weight | 149.24 g/mol |

Safe Handling and Experimental Protocol

The handling of liquid N,N-Diethylaniline requires careful attention to prevent splashes and vapor inhalation.

Step-by-Step Handling Protocol:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., butyl rubber) are essential.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Lab Coat: A chemically resistant lab coat or apron is recommended.

-

-

Dispensing:

-

Use a pipette or syringe for transferring the liquid.

-

Avoid splashing.

-

Keep containers tightly closed when not in use.[6]

-

-

Waste Disposal:

-

Collect in a designated hazardous waste container for liquids.

-

Do not mix with incompatible waste streams.

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water and seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation: Remove to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[7][8]

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.[6][7]

-

Predicted Safety and Toxicity Profile of 3,4-Diethylaniline

Based on the data from its structural analogs, we can construct a predictive hazard profile for 3,4-Diethylaniline. It is crucial to treat this as an informed hypothesis that requires experimental verification.

Predicted Hazards:

-

It is likely to be toxic by inhalation, dermal contact, and ingestion.

-

It will likely be an irritant to the skin and eyes.

-

The primary toxicological effect is predicted to be methemoglobinemia , similar to other anilines.

-

Chronic exposure may lead to damage to the blood, liver, and potentially other organs .

-

It is expected to be toxic to aquatic life .

Recommended Handling Precautions: Given the predicted toxicity, 3,4-Diethylaniline should be handled with the same high level of caution as its analogs. A risk assessment should be performed before any new experimental procedure.

Caption: A generalized risk assessment workflow for handling potentially hazardous aromatic amines.

Conclusion

References

-

Carl ROTH. Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. N,N-Dimethylaniline. Retrieved from [Link]

-

PubChem. 3,4-Dimethylaniline. Retrieved from [Link]

-

Loba Chemie. N,N-DIETHYLANILINE AR Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. 3,4-Dimethylaniline. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. lobachemie.com [lobachemie.com]

- 6. carlroth.com [carlroth.com]

- 7. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. epa.gov [epa.gov]

Navigating Isomeric Complexity: A Technical Guide to 3,4-Diethylaniline and N,N-Diethylaniline for the Research Professional

In the landscape of fine chemical synthesis and drug development, a nuanced understanding of isomeric distinctions is paramount. This guide provides an in-depth technical exploration of two isomeric aromatic amines: 3,4-Diethylaniline and N,N-Diethylaniline. While sharing the same molecular formula (C₁₀H₁₅N) and molecular weight (149.24 g/mol ), their structural divergence imparts distinct physicochemical properties, synthetic pathways, and application profiles. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into their synthesis, differentiation, and safe handling.

Unveiling the Isomers: A Structural and Physicochemical Overview

The core difference between 3,4-Diethylaniline and N,N-Diethylaniline lies in the placement of the two ethyl groups relative to the aniline core. In 3,4-Diethylaniline, the ethyl groups are substituted on the benzene ring at the 3 and 4 positions, resulting in a primary aromatic amine. Conversely, N,N-Diethylaniline is a tertiary aromatic amine, with both ethyl groups attached to the nitrogen atom of the amino group. This fundamental structural variance has profound implications for their chemical behavior and physical properties.

Table 1: Comparative Physicochemical Properties of 3,4-Diethylaniline and N,N-Diethylaniline

| Property | 3,4-Diethylaniline | N,N-Diethylaniline |

| CAS Number | 20689-50-3 | 91-66-7[1][2] |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N[1][2] |

| Molecular Weight | 149.24 g/mol | 149.24 g/mol [1] |

| Appearance | Not readily available; likely a liquid or low-melting solid | Colorless to yellow liquid with a fish-like odor[1][2] |

| Boiling Point | Estimated to be around 240-250 °C | 216-217 °C[1][2][3] |

| Melting Point | Not readily available | -38 °C[2] |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | Slightly soluble in water; soluble in alcohol, ether, and chloroform[4] |

Synthesis Routes: Crafting the Desired Isomer

The synthetic approaches to 3,4-Diethylaniline and N,N-Diethylaniline are distinct, reflecting their structural differences. The choice of starting materials and reaction conditions is critical to achieving the desired isomeric purity.

Synthesis of 3,4-Diethylaniline

A common strategy for the synthesis of 3,4-Diethylaniline involves the nitration of 1,2-diethylbenzene followed by the reduction of the resulting nitroaromatic compound.

Conceptual Synthetic Workflow for 3,4-Diethylaniline:

Caption: Synthetic pathway for 3,4-Diethylaniline.

Experimental Protocol: A Generalized Approach

-

Nitration: 1,2-Diethylbenzene is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent over-nitration.

-

Work-up and Isolation: The reaction mixture is poured onto ice, and the organic layer containing 1,2-diethyl-4-nitrobenzene is separated, washed, and dried.

-

Reduction: The isolated nitro compound is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or by using a reducing metal like iron in an acidic medium.

-

Purification: The resulting 3,4-Diethylaniline is purified by distillation under reduced pressure.

Synthesis of N,N-Diethylaniline

N,N-Diethylaniline is typically synthesized by the N-alkylation of aniline. A well-established method involves the reaction of aniline hydrochloride with an excess of ethanol under heat and pressure.

Conceptual Synthetic Workflow for N,N-Diethylaniline:

Caption: Synthetic pathway for N,N-Diethylaniline.

Detailed Experimental Protocol[3]

-

Reaction Setup: 130 g of dried aniline hydrochloride and 140 g of 95% ethanol are placed in an enameled autoclave.[3]

-

Alkylation: The autoclave is heated to 180 °C for 8 hours.[3]

-

Initial Work-up: After cooling, the contents are transferred to a round-bottomed flask, and the unreacted alcohol and any formed ethyl ether are distilled off.[3]

-

Neutralization and Derivatization: The residual mixture of mono- and diethylaniline is treated with 110 g of a 30% caustic soda solution.[3] To separate the tertiary amine from the secondary amine, 40 g of p-toluenesulfonyl chloride is added at room temperature, which selectively forms a non-volatile derivative with the monoethylaniline.[3]

-

Purification: The N,N-Diethylaniline is then distilled from the mixture using steam.[3] The product is salted out of the distillate with common salt and further purified by distillation, collecting the fraction boiling at 217 °C.[3] This method can yield approximately 80% of the theoretical product as a colorless liquid.[3]

Analytical Differentiation: Spectroscopic and Chromatographic Signatures

Distinguishing between 3,4-Diethylaniline and N,N-Diethylaniline in a laboratory setting is crucial for quality control and research integrity. Spectroscopic and chromatographic techniques provide definitive methods for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structural differences between these isomers.

-

¹H NMR:

-

3,4-Diethylaniline: Will exhibit signals corresponding to the aromatic protons, the -NH₂ protons (which are exchangeable with D₂O), and two distinct sets of ethyl group signals (a quartet for the -CH₂- and a triplet for the -CH₃) due to their attachment to the aromatic ring.

-

N,N-Diethylaniline: Will show signals for the aromatic protons and a single set of ethyl group signals (a quartet for the -CH₂- and a triplet for the -CH₃) as both ethyl groups are chemically equivalent, being attached to the nitrogen atom. The absence of an -NH₂ signal is a key differentiator. A representative ¹H NMR spectrum for N,N-Diethylaniline can be found in various databases.[5][6]

-

-

¹³C NMR:

-

3,4-Diethylaniline: The spectrum will show six distinct aromatic carbon signals, along with two sets of signals for the ethyl carbons.

-

N,N-Diethylaniline: Due to symmetry, the spectrum will display four aromatic carbon signals and one set of signals for the ethyl carbons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both will have the same molecular ion peak (m/z = 149), their fragmentation patterns will differ due to the different locations of the ethyl groups.

-

3,4-Diethylaniline: Fragmentation will likely involve the loss of a methyl group (M-15) or an ethyl group (M-29) from the aromatic ring.

-

N,N-Diethylaniline: The primary fragmentation pathway is typically the loss of a methyl group from one of the N-ethyl groups to form a stable iminium ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for both separating and identifying these isomers. Due to their different polarities and boiling points, they will have distinct retention times on a GC column. The subsequent mass spectral analysis will then confirm the identity of each separated peak.

Workflow for Isomer Differentiation:

Caption: Analytical workflow for differentiating the isomers.

Applications in Research and Industry

The distinct structural features of 3,4-Diethylaniline and N,N-Diethylaniline lead to their use in different areas of chemical synthesis and product development.

-

3,4-Diethylaniline: This primary aromatic amine serves as a valuable building block in the synthesis of more complex molecules. Its applications are analogous to other substituted anilines and can be found in the production of dyes, pesticides, and pharmaceuticals.[7] For example, similar difluoroaniline derivatives are important intermediates in pharmaceutical chemistry.[8]

-

N,N-Diethylaniline: As a tertiary amine, N,N-Diethylaniline is widely used as a catalyst and an intermediate in various chemical processes.[1] It is a precursor for the synthesis of several dyes, including azo and triphenylmethane dyes.[1] In organic synthesis, it can be employed as a catalyst and is involved in the preparation of reducing agents like diethylaniline borane.[1] It also finds application as an intermediate in the pharmaceutical industry.[1][4]

Toxicology and Safe Handling

Both 3,4-Diethylaniline and N,N-Diethylaniline, as aromatic amines, should be handled with care due to their potential toxicity.

-

General Hazards: Aromatic amines can be toxic and may cause harm if inhaled, ingested, or absorbed through the skin. Some substituted anilines are suspected carcinogens.[9]

-

3,4-Diethylaniline: While specific data for 3,4-diethylaniline is limited, related compounds like 3,4-dimethylaniline are known to be toxic.

-

N,N-Diethylaniline: This compound is classified as a hazardous substance.[1] It is corrosive and can pose health risks through inhalation and skin contact.[1]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling these compounds.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3,4-Diethylaniline and N,N-Diethylaniline provide a clear example of how subtle changes in molecular structure can lead to significant differences in chemical and physical properties. A thorough understanding of their respective synthesis, analytical signatures, applications, and safety profiles is essential for their effective and safe use in research and development. This guide has provided a foundational framework for professionals working with these important chemical entities, emphasizing the principles of scientific integrity and safety.

References

-

Shandong Xuchen Chemical Technology Co,. Ltd. N,N-Diethylaniline CAS 91-66-7. Available from: [Link]

-

PrepChem.com. Preparation of N,N-diethylaniline. Available from: [Link]

-

PubChem. 3,4-Dimethylaniline. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Wikipedia. Diethylaniline. Available from: [Link]

-

PubChem. N,N-Diethylaniline. Available from: [Link]

-

PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

-

ACS Publications. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available from: [Link]

- Google Patents. CN103012159B - Preparation method of N, N-diethyl aniline.

-

Taylor & Francis Online. Diethylaniline – Knowledge and References. Available from: [Link]

Sources

- 1. xcchemico.com [xcchemico.com]

- 2. Diethylaniline - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. CN103012159B - Preparation method of N, N-diethyl aniline - Google Patents [patents.google.com]

- 5. N,N-Diethylaniline(91-66-7) 1H NMR spectrum [chemicalbook.com]

- 6. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of N-Alkylated 3,4-Diethylaniline Derivatives

Abstract

This document provides a comprehensive technical guide for the synthesis of N-alkylated derivatives of 3,4-Diethylaniline. N-alkylated anilines are crucial intermediates and structural motifs in medicinal chemistry and materials science.[1][2] This guide details two primary, robust synthetic strategies: direct alkylation via nucleophilic substitution and indirect alkylation via reductive amination. We offer in-depth explanations of the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices to ensure procedural success and reproducibility. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: Significance and Synthetic Overview

3,4-Diethylaniline is a substituted aromatic amine whose N-alkylated derivatives are of significant interest in the development of novel pharmaceuticals and functional materials. The introduction of alkyl groups onto the nitrogen atom modulates the molecule's electronic properties, lipophilicity, and steric profile, which in turn can profoundly influence its biological activity or material characteristics.

The synthesis of these target molecules can be broadly approached through two distinct and reliable pathways:

-

Direct N-Alkylation: This classic method involves the reaction of 3,4-diethylaniline with an alkylating agent, typically an alkyl halide. It proceeds via a nucleophilic substitution mechanism. While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions.[3]

-

Reductive Amination: This powerful and often more selective method involves the initial reaction of 3,4-diethylaniline with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-alkylated product. This approach offers excellent control for producing mono-alkylated derivatives.

The choice between these methods depends on the desired degree of alkylation (mono- vs. di-), the nature of the alkyl group to be introduced, and the availability of starting materials.

Mechanistic Principles of N-Alkylation

A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimizing synthetic protocols.

Direct Alkylation: Nucleophilic Substitution (SN2)

In this pathway, the lone pair of electrons on the nitrogen atom of 3,4-diethylaniline acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction is typically facilitated by a base, which neutralizes the hydrohalic acid byproduct and prevents the protonation of the starting aniline, thereby maintaining its nucleophilicity.

Caption: Workflow for Direct N-Alkylation via SN2.

A primary challenge in this method is over-alkylation. The mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation event that yields the di-alkylated derivative. Careful control of stoichiometry is essential to favor mono-alkylation.[3]

Reductive Amination

This two-step, one-pot process offers greater control and is highly versatile.

-

Imine/Iminium Ion Formation: The aniline derivative reacts with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to form an imine. In the presence of acid, this can be protonated to form a more reactive iminium ion.

-

Reduction: A reducing agent, introduced into the same pot, selectively reduces the imine/iminium ion C=N double bond to form the new C-N single bond of the target amine.

Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are not reactive enough to reduce the starting aldehyde or ketone, ensuring high chemoselectivity.[4][5]

Caption: General workflow for Reductive Amination.

Experimental Protocols

Safety Precaution: 3,4-Diethylaniline and alkylating agents can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of N-Ethyl-3,4-diethylaniline (Direct Alkylation)

This protocol details the mono-N-ethylation of 3,4-diethylaniline using ethyl iodide.

Materials:

-

3,4-Diethylaniline (1.0 eq)

-

Ethyl Iodide (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diethylaniline and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add ethyl iodide to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure N-ethyl-3,4-diethylaniline.

Protocol 2: Synthesis of N-Benzyl-3,4-diethylaniline (Reductive Amination)

This protocol describes the synthesis of an N-benzylated derivative using benzaldehyde and a mild reducing agent.

Materials:

-

3,4-Diethylaniline (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,4-diethylaniline and benzaldehyde in anhydrous dichloromethane.[6]

-

Add a few drops of glacial acetic acid to catalyze imine formation.[6] Stir the mixture at room temperature for 30 minutes.

-

In a single portion, add sodium triacetoxyborohydride to the reaction mixture. The reaction is often mildly exothermic.

-

Stir at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography if necessary.

Data Summary and Expected Outcomes

The choice of synthetic route and reaction conditions will influence the yield and purity of the final product. Below is a comparative table of expected outcomes.

| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |

| Primary Product | N-Ethyl-3,4-diethylaniline | N-Benzyl-3,4-diethylaniline |

| Key Reagents | Ethyl Iodide, K₂CO₃ | Benzaldehyde, NaBH(OAc)₃ |

| Selectivity | Moderate (risk of di-alkylation) | High (favors mono-alkylation) |

| Typical Yield | 60-75% | 80-95% |

| Reaction Temp. | Reflux (Elevated) | Room Temperature |

| Key Advantage | Simple reagents | High selectivity, mild conditions |

Troubleshooting and Field Insights

-

Low Yield in Direct Alkylation: This is often due to incomplete reaction or protonation of the aniline starting material. Ensure all reagents and solvents are anhydrous. A stronger, non-nucleophilic base like DBU could be trialed in place of K₂CO₃.

-

Over-alkylation (Di-alkylation): To minimize the formation of N,N-dialkylated products in Protocol 1, use a strict 1:1 stoichiometry of aniline to alkyl halide, or even a slight excess of the aniline.

-

Stalled Reductive Amination: If the reaction does not proceed, ensure the carbonyl compound is of high purity. The catalytic acetic acid is crucial for iminium ion formation; its omission can significantly slow the reaction.

-

Purification: N-alkylated anilines can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can improve peak shape and separation.

References

-

PrepChem. Preparation of N,N-diethylaniline. Available at: [Link]

- Google Patents. CN103012159B - Preparation method of N, N-diethyl aniline.

- Google Patents. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.

- Google Patents. US3600413A - N-alkylation of aromatic amines.

-

OpenBU. Reductive Amination Reaction. Available at: [Link]

-

PubMed Central. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Available at: [Link]

-

Royal Society of Chemistry. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Available at: [Link]

-

National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available at: [Link]

-

NCERT. Amines. Available at: [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available at: [Link]

-

ScienceDirect. Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Available at: [Link]

-

Tsi-Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

-

Yakugaku Zasshi. N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Available at: [Link]

-

Royal Society of Chemistry. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Available at: [Link]

-

ACS Publications. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Available at: [Link]

-

ResearchGate. Catalytic N-Alkylation of Anilines. Available at: [Link]

-

ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Available at: [Link]

-

Squarespace. Simple Metal-Free Direct Reductive Amination Using Hydrosilatrane to Form Secondary and Tertiary Amines. Available at: [Link]

-

YouTube. Reductive Amination. Available at: [Link]

-

ResearchGate. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

-

The Organic Chemistry Portal. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

Sources

- 1. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncert.nic.in [ncert.nic.in]

- 3. N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine [yakhak.org]

- 4. DSpace [open.bu.edu]

- 5. chem.spbu.ru [chem.spbu.ru]

- 6. youtube.com [youtube.com]

Harnessing 3,4-Diethylaniline for the Synthesis of Advanced Lipophilic Azo Dyes

An Application Guide for Researchers

This technical guide provides a comprehensive overview and detailed protocols for utilizing 3,4-diethylaniline as a primary aromatic amine for the synthesis of highly lipophilic azo dyes. The document is structured to provide researchers, medicinal chemists, and material scientists with the foundational chemical principles, practical step-by-step methodologies, and critical safety considerations necessary for the successful design and execution of these syntheses.

Introduction: The Strategic Advantage of Lipophilic Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants.[1] Their utility spans from traditional textile dyeing to advanced applications in optical data storage, biomedical imaging, and functional materials. Lipophilicity, or the affinity of a molecule for lipid-like environments, is a critical parameter that dictates the solubility and performance of a dye in non-aqueous systems such as polymers, oils, and biological membranes.

3,4-Diethylaniline emerges as a superior building block for imparting lipophilicity. The two ethyl groups on the aromatic ring significantly increase the compound's non-polar character, which is directly transferred to the final azo dye structure. This enhanced lipophilicity makes the resulting dyes ideal for coloring plastics, synthetic fibers, and waxes, and for use as probes in lipid-rich biological systems.

Physicochemical Properties of the Building Block: 3,4-Diethylaniline

A thorough understanding of the starting material is paramount for procedural design and safety.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N | |

| Molar Mass | 149.24 g/mol | |

| Appearance | Liquid | - |

| Boiling Point | 260-262 °C | |

| Density | 0.946 g/mL |

The Core Chemistry: A Two-Stage Synthetic Approach

The synthesis of azo dyes from a primary aromatic amine like 3,4-diethylaniline is a classic two-step process: (1) diazotization of the amine to form a reactive diazonium salt, followed by (2) an azo coupling reaction with an electron-rich partner.[2]

Stage 1: Diazotization of 3,4-Diethylaniline

Diazotization is the conversion of the primary amino group (-NH₂) into a diazonium group (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂).[3] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[3][4]

Causality of Experimental Conditions:

-

Low Temperature (0-5 °C): This is the most critical parameter. The resulting diazonium salt is highly unstable at higher temperatures and will readily decompose, releasing nitrogen gas and forming unwanted phenol byproducts.[5] Maintaining the reaction in an ice bath is mandatory.

-

Strong Acidic Medium: The acid serves two purposes: it protonates the 3,4-diethylaniline to make it soluble in the aqueous medium and it reacts with sodium nitrite to generate the necessary nitrous acid. An excess of acid is used to prevent the newly formed diazonium salt from coupling with unreacted amine.

Caption: The diazotization of 3,4-diethylaniline to its diazonium salt.

Stage 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction.[4][6] The diazonium salt, a weak electrophile, attacks an electron-rich aromatic ring, known as the coupling component. The choice of coupling component is critical as it determines the final color and properties of the dye.

Causality of Experimental Choices:

-

Electron-Rich Coupling Component: To facilitate the reaction with the weak diazonium electrophile, the coupling partner must be highly activated. Typical choices include phenols (like 2-naphthol) or tertiary anilines (like N,N-diethylaniline).[4] The electron-donating nature of the -OH or -NR₂ groups activates the aromatic ring for substitution.

-

pH Control: The pH of the reaction medium is crucial for controlling the reactivity of the coupling component.

-

For coupling with phenols , the reaction is run under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion.

-

For coupling with anilines , the reaction is run under mildly acidic conditions (pH 4-5). This ensures a sufficient concentration of the free amine for coupling, as a highly acidic environment would protonate the amine, deactivating it.[7]

-

Caption: Azo coupling: an electrophilic aromatic substitution reaction.

Detailed Experimental Protocol

This protocol details the synthesis of a representative lipophilic azo dye: 4-((3,4-diethylphenyl)diazenyl)-N,N-diethylaniline .

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

-

Reagent Hazards: 3,4-Diethylaniline and related aromatic amines are toxic if swallowed, inhaled, or absorbed through the skin.[8][9] They may cause damage to organs through prolonged exposure.[8][9] Avoid all direct contact.

-

Diazonium Salts: While used in solution, solid diazonium salts can be explosive when dry. Do not attempt to isolate the diazonium salt intermediate.

Materials and Reagents

-

3,4-Diethylaniline (98%)

-

N,N-Diethylaniline (99%)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Deionized Water

-

Ice

-

Beakers (100 mL, 250 mL)

-

Magnetic Stirrer and Stir Bar

-

Graduated Cylinders

-

Pasteur Pipettes

-

Büchner Funnel and Filter Flask

-

Filter Paper

Part A: Preparation of the Diazonium Salt Solution

-

In a 100 mL beaker, combine 10 mL of deionized water and 2.5 mL of concentrated HCl.

-

Place the beaker in an ice-water bath and allow it to cool to below 5 °C.

-

Add 1.49 g (10 mmol) of 3,4-diethylaniline to the cold acid solution while stirring. A fine slurry of the amine hydrochloride salt may form. Continue stirring in the ice bath for 10 minutes.

-

In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

-

Using a Pasteur pipette, add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry over a period of 10-15 minutes. Crucially, maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

-

After the addition is complete, continue stirring the resulting clear, pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.

Part B: Preparation of the Coupling Component Solution

-

In a 250 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in a solution of 2.5 mL of concentrated HCl and 20 mL of deionized water.

-

Add approximately 20 g of crushed ice to this solution and stir to cool it to 0-5 °C.

Part C: The Coupling Reaction

-

While stirring the cold coupling component solution vigorously, slowly add the previously prepared diazonium salt solution (from Part A) over 10 minutes.

-

A deeply colored precipitate should begin to form immediately.

-

After the addition is complete, add a solution of 5 g of sodium acetate dissolved in 15 mL of water. This will raise the pH to the optimal range (4-5) for coupling with an aniline.

-

Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

Part D: Isolation and Characterization

-

Collect the solid azo dye product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified dye.

-

Dry the purified crystals in a vacuum oven at a low temperature (~40 °C).

-

Characterization:

-

Determine the melting point.

-

Acquire a UV-Visible spectrum by dissolving a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) to determine the wavelength of maximum absorbance (λmax).

-

Confirm the structure using FT-IR (to observe the N=N stretch) and ¹H NMR spectroscopy.

-

Expected Spectral Data

| Characterization Method | Expected Result |

| Appearance | Deeply colored solid (e.g., red, orange) |

| λmax (UV-Vis) | Typically in the 400-500 nm range |

| FT-IR (cm⁻¹) | ~1600 (aromatic C=C), ~1400 (N=N stretch, often weak) |

| ¹H NMR | Signals corresponding to aromatic protons and the distinct triplets and quartets of the four ethyl groups. |

Experimental Workflow Visualization

The entire process, from reagent preparation to final product characterization, can be summarized in the following workflow.

Caption: Workflow for the synthesis of a lipophilic azo dye.

References

-

The Synthesis of Azo Dyes. (n.d.). McMaster University. Retrieved from [Link]

-

Synthesis of Azo Chalcone Compounds from 3-Nitroaniline and Investigation of Their Theoretical Biological Activity. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 2-amino 1,3,4-thiadiazole Based Azo Dyes. (2022). Journal of Natural Remedies. Retrieved from [Link]

-

Diazotization-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). International Journal of Research and Analytical Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline. Retrieved from [Link].

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2020). Molecules. Retrieved from [Link]

-

SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (2020). Plant Archives. Retrieved from [Link]

-

Amines. (n.d.). National Council of Educational Research and Training (NCERT). Retrieved from [Link]

-

Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22338950, 3,4-Diethylaniline. Retrieved from [Link].

-

Safety data sheet: 3,4-Dimethylaniline. (2024). CPAchem. Retrieved from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2020). MDPI. Retrieved from [Link]

-

Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. (n.d.). World Journal of Applied Chemistry. Retrieved from [Link]

-

Diethylaniline. (n.d.). Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: N,N-diethylaniline. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

- 1. plantarchives.org [plantarchives.org]

- 2. researchgate.net [researchgate.net]

- 3. Diazotisation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azo coupling - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. cpachem.com [cpachem.com]

- 9. carlroth.com [carlroth.com]

Troubleshooting & Optimization

preventing oxidation of 3,4-Diethylaniline during storage

To: Research Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Preservation and Handling of 3,4-Diethylaniline

Introduction: The Stability Challenge

3,4-Diethylaniline (CAS: 54675-14-8) presents a specific storage challenge due to the electron-donating nature of its two ethyl substituents. Unlike unsubstituted aniline, the alkyl groups at the 3 and 4 positions increase the electron density of the aromatic ring, making the amino group (

This guide provides a self-validating system for storage and handling, ensuring that your experimental baselines remain consistent.

Part 1: Storage Fundamentals (The "Prevent" Phase)

Q1: Why does 3,4-Diethylaniline turn brown even in a closed bottle? A: The "closed" bottle is likely not hermetically sealed against oxygen permeation. The browning is caused by the formation of iminoquinones and polymeric species .

-

Mechanism: Oxygen abstracts a hydrogen atom from the amine, creating a radical species. The electron-rich ring facilitates coupling reactions, leading to extended conjugated systems (oligomers) that absorb visible light (yellow

brown -

The Fix: Standard caps are insufficient for long-term storage. You must replace the headspace air with an inert gas.

Q2: Should I use Nitrogen or Argon for blanketing? A: Argon is superior.

-

Reasoning: Argon is denser than air (

vs. -

Protocol: Flush the headspace with Argon for 30–60 seconds before sealing.

Q3: What is the optimal temperature and container type? A:

-

Temperature: Store at 2–8°C (Refrigerated) . Lowering the temperature by 10°C typically halves the rate of oxidation kinetics (Arrhenius equation).

-

Container: Amber glass is mandatory to prevent photo-oxidation.

-

Seal: Use a cap with a PTFE-lined septum or Parafilm over the cap to reduce gas exchange.

Part 2: Troubleshooting & Diagnostics

Q4: My sample is a light yellow color. Is it still usable? A: Likely yes, but verify.

-

Fresh: Colorless to very pale straw.

-

Acceptable: Light yellow (typically <98% purity, but usable for crude reactions).

-

Critical Failure: Dark brown/Red/Black (Significant oxidation products present; purification required).

Data Table: Degradation Indicators

| Visual State | Estimated Purity | Recommended Action |

| Colorless | >99.5% | Use immediately; re-seal under Argon. |

| Pale Yellow | 98.0% – 99.0% | Check via TLC/GC. Usable for non-sensitive steps. |

| Amber/Brown | 90.0% – 95.0% | STOP. Impurities will act as radical scavengers or catalyst poisons. Distill. |

| Opaque Black | <85% | Purify or Discard. High risk of side reactions. |

Part 3: Recovery Protocol (Vacuum Distillation)

If your 3,4-Diethylaniline has oxidized, you must purify it. Do not attempt simple distillation at atmospheric pressure; the high boiling point will cause thermal decomposition before the compound distills.

Protocol: Vacuum Distillation

-

Setup: Assemble a short-path distillation apparatus. Grease all joints to ensure a high vacuum.

-

Pressure: Connect to a vacuum pump capable of

. -

Heat: Use an oil bath. Do not use a heat gun (creates hot spots).

-

Collection:

-

Fraction 1 (Forerun): Discard the first 5–10% (contains water and volatile breakdown products).

-

Fraction 2 (Main): Collect the steady boiling fraction. It should be clear and colorless.

-

Residue: Do not distill to dryness; leave the dark tar (polymeric residue) in the boiling flask.

-

-

Storage: Immediately flush the receiving flask with Argon and seal.

Part 4: Decision Logic & Workflows

Workflow 1: Storage Decision Logic

Use this logic tree to determine the correct storage vessel based on your usage frequency.

Caption: Decision tree for selecting storage vessels based on experimental frequency to minimize oxygen exposure.

Workflow 2: Inert Liquid Transfer (Schlenk Technique)

To prevent oxidation during transfer, avoid pouring. Use the "Cannula" or "Syringe" method under positive pressure.

Caption: Standard Operating Procedure for inert liquid transfer using positive pressure to exclude atmospheric oxygen.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22338950, 3,4-Diethylaniline. Retrieved from [Link]

Technical Support Center: Troubleshooting Catalyst Poisoning in 3,4-Diethylaniline Synthesis

Welcome to the Technical Support Center for the synthesis of 3,4-Diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of catalyst poisoning. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose, troubleshoot, and resolve issues in your catalytic reactions. This center is structured as a series of frequently asked questions and troubleshooting guides to directly address the problems you may encounter in the lab.

Part 1: Understanding the Synthesis and the Catalyst

The catalytic hydrogenation of 1,2-diethyl-4-nitrobenzene is a primary route to synthesizing 3,4-Diethylaniline. This transformation typically employs a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), although platinum- and nickel-based catalysts can also be utilized. The success of this reaction hinges on the activity of the catalyst, which can be significantly diminished by the presence of impurities, a phenomenon known as catalyst poisoning.

Q1: What is catalyst poisoning and why is it a problem in 3,4-Diethylaniline synthesis?

Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical species, referred to as poisons, onto its active sites.[1][2] This is a critical issue in the synthesis of 3,4-Diethylaniline because even trace amounts of poisons in your starting materials or reaction environment can lead to a dramatic decrease in reaction rate, lower yields, and in severe cases, complete reaction failure. The economic impact is also significant, as it can necessitate costly catalyst replacement and lead to production downtime.[1]

Part 2: Troubleshooting Guide: Diagnosing Catalyst Poisoning

A sudden drop in reaction rate, incomplete conversion, or a complete stall of the reaction are all hallmark signs of potential catalyst poisoning. The key to resolving the issue is a systematic approach to identify the source and nature of the poison.

Q2: My 3,4-Diethylaniline synthesis has stopped working. How do I figure out if the catalyst is poisoned?

Here is a logical workflow to diagnose the problem:

Caption: A troubleshooting workflow for diagnosing catalyst poisoning.

Q3: What are the most likely catalyst poisons in my 3,4-Diethylaniline synthesis?

The most common culprits originate from the starting materials, particularly the 1,2-diethyl-4-nitrobenzene precursor, or the solvents.

| Potential Poison | Likely Source | Mechanism of Poisoning |

| Sulfur Compounds (e.g., thiols, sulfides) | Impurities in starting materials from industrial synthesis routes.[1][3] | Strong and often irreversible chemisorption onto the palladium active sites, blocking them from reactant molecules.[4] |

| Halogenated Compounds (e.g., chlorides, bromides) | Residual impurities from the synthesis of precursors. | Adsorption onto the catalyst surface, which can alter the electronic properties of the metal and hinder its catalytic activity.[3] |

| Nitrogen-Containing Heterocycles (e.g., pyridine derivatives) | Byproducts from precursor synthesis. | Strong coordination to the metal active sites through the nitrogen lone pair, leading to competitive inhibition.[5] |

| Heavy Metals (e.g., lead, mercury, arsenic) | Contamination from industrial equipment or raw materials.[3] | Deposition on the catalyst surface, physically blocking active sites. |

| Unreacted Nitroaromatics/Intermediates | Incomplete reaction or side reactions. | Strong adsorption of nitroso or hydroxylamine intermediates can block active sites.[6][7] |

Part 3: Analytical Protocols for Poison Identification

Once you suspect catalyst poisoning, the next step is to identify the poison. This often requires specialized analytical techniques.

Q4: What analytical methods can I use to confirm the presence of a poison on my catalyst?

Here are some powerful techniques for catalyst characterization:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace amounts of elemental poisons, particularly heavy metals and sulfur.

Experimental Protocol: ICP-MS Analysis of a Spent Pd/C Catalyst

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the dried, spent catalyst into a microwave digestion vessel.

-

Digestion: Carefully add 5 mL of concentrated hydrochloric acid (HCl) and 3 mL of concentrated nitric acid (HNO₃) to the vessel.[8]

-

Microwave Digestion: Place the vessel in a microwave digestion system and ramp the temperature to 200°C over 5 minutes, then hold for 30 minutes.[8]

-

Dilution: After cooling, carefully transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

-

Analysis: Analyze the diluted solution using a calibrated ICP-MS instrument to quantify the elemental composition.

-

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical state of the top few nanometers of the catalyst surface, providing direct evidence of adsorbed poisons.

-

Temperature-Programmed Desorption (TPD): TPD involves heating the catalyst under a controlled atmosphere and monitoring the desorbed species with a mass spectrometer. This can help identify the adsorbed poisons and determine the strength of their interaction with the catalyst surface.[9]

Experimental Protocol: TPD of a Spent Catalyst

-

Pretreatment: Place a small amount of the spent catalyst in the TPD reactor and heat it under an inert gas flow to remove any physisorbed species.[10]

-

Adsorption (Optional): To probe for specific interactions, you can expose the catalyst to a known probe gas (e.g., H₂S for sulfur poisoning).

-

Desorption: Linearly ramp the temperature of the catalyst while maintaining a constant flow of inert gas.

-

Detection: Continuously monitor the desorbing gases using a mass spectrometer. The temperature at which a particular species desorbs is related to its binding energy on the catalyst surface.[11]

-

Part 4: Catalyst Regeneration Protocols

Once a poison has been identified, it may be possible to regenerate the catalyst, which is often more cost-effective than replacement.

Q5: My Pd/C catalyst is poisoned with sulfur. How can I regenerate it?

Regeneration of sulfur-poisoned palladium catalysts can often be achieved through oxidative treatment.

Experimental Protocol: Oxidative Regeneration of Sulfur-Poisoned Pd/C

-

Washing: Wash the spent catalyst with deionized water to remove any soluble impurities.

-

Slurry Formation: Create a slurry of the washed catalyst in deionized water.

-

Oxidation: While stirring, slowly add a 30% solution of hydrogen peroxide (H₂O₂) to the slurry. Continue stirring for 1-5 hours.[12]

-

Filtration and Washing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

-

Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C).

Note: Always handle hydrogen peroxide with appropriate personal protective equipment.

Q6: How can I regenerate a catalyst poisoned by halides?

Regeneration from halide poisoning can be more challenging. A common approach involves a high-temperature treatment with a controlled atmosphere.

Experimental Protocol: Regeneration of a Halide-Poisoned Platinum Catalyst

-

Coke Removal (if applicable): If coking is also suspected, first treat the catalyst with a dilute oxygen stream at elevated temperatures (e.g., 482°C) to burn off carbon deposits.[5]

-

Reduction: Reduce the catalyst in a stream of hydrogen gas at a similar temperature.[5]

-

Halide Removal: Treat the catalyst with a gas containing a hydrogen halide (e.g., HCl in nitrogen) at an elevated temperature.[5] This is followed by treatment with a gas containing an elemental halogen (e.g., chlorine in nitrogen).[5]

-

Final Reduction: Perform a final reduction step with hydrogen to restore the metallic active sites.[5]

Caution: These high-temperature regeneration procedures should be carried out with appropriate safety measures and equipment.

Part 5: FAQs

Q7: Can I prevent catalyst poisoning in the first place?

Yes, prevention is always the best strategy. Here are some key measures:

-

Feedstock Purification: Ensure the purity of your 1,2-diethyl-4-nitrobenzene and solvents. If necessary, consider pre-treating your starting materials to remove potential poisons.

-

Use of Guard Beds: A small bed of a sacrificial adsorbent placed before the main reactor can capture poisons before they reach your catalyst.

-

Catalyst Selection: Some catalysts are more resistant to certain poisons than others. Consult with catalyst suppliers for recommendations based on your specific reaction conditions and potential impurities.

Q8: My reaction is slow, but I don't think the catalyst is poisoned. What else could be the problem?

Besides poisoning, other factors can lead to poor catalyst performance:

-

Catalyst Deactivation: The catalyst may have lost activity over several cycles due to sintering (agglomeration of metal particles) or coking (deposition of carbonaceous material).

-

Improper Activation: Ensure the catalyst has been properly pre-treated or activated according to the manufacturer's instructions.

-

Mass Transfer Limitations: Inadequate stirring or poor mixing can limit the access of reactants to the catalyst surface.

-

Incorrect Reaction Conditions: Double-check your temperature, pressure, and hydrogen supply to ensure they are optimal for the reaction.

Q9: Is aniline itself a catalyst poison?

Aniline and other amine products can, to some extent, adsorb onto the catalyst surface and inhibit the reaction, particularly at high concentrations. However, this is typically a reversible process and not considered true poisoning in the same way as sulfur or halides.

References

-

How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Matmatch. Retrieved from [Link]

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). Nature, 526(7575), 656–661. Retrieved from [Link]

-

Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. Retrieved from [Link]

-

Catalyst poisoning. (2024, September 15). In Wikipedia. Retrieved from [Link]

-

What Is Catalyst Poisoning In Chemical Reactions? (2025, September 15). Chemistry For Everyone. Retrieved from [Link]

-

Catalyst Poisoning Testing. Intertek. Retrieved from [Link]

-